Meta vs. Para Bromine Substitution: Computed Lipophilicity and Predicted CNS Penetration Potential
1-(3-Bromophenyl)-5-methyl-1,4-diazepane possesses a meta-bromine orientation, which is expected to influence lipophilicity relative to its para-bromo isomer. While authoritative experimentally measured logP values for the meta isomer are not available as of 2026-04-27, the para-bromo isomer 1-(4-Bromophenyl)-5-methyl-1,4-diazepane (CAS: 1539868-09-1) has a computed XLogP3 of 2.9 [1]. The meta substitution is anticipated to alter the dipole moment and hydrogen-bonding capacity of the molecule without changing the calculated logP substantially, which is a key consideration for CNS drug design where optimal logP ranges typically fall between 2 and 5 [2]. The 3,5-dibromo analog (CAS: 2137857-95-3) carries a computed XLogP3 of 3.6, representing a +0.7 log unit increase attributable to the second bromine atom, which may adversely affect aqueous solubility and metabolic stability [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Not directly available for 1-(3-Bromophenyl)-5-methyl-1,4-diazepane; anticipated to be near 2.9 based on isomerism. |
| Comparator Or Baseline | 1-(4-Bromophenyl)-5-methyl-1,4-diazepane: XLogP3 = 2.9; 1-(3,5-Dibromophenyl)-5-methyl-1,4-diazepane: XLogP3 = 3.6 |
| Quantified Difference | +0.7 log units for the dibromo analog over the monobromo scaffold. |
| Conditions | Computed using XLogP3 algorithm as provided in KuuJia datasheets. |
Why This Matters
Lipophilicity differences of ±0.7 log units can translate into measurable shifts in blood-brain barrier permeability and metabolic clearance, directly impacting CNS drug candidate selection.
- [1] KuuJia. Cas no 1539868-09-1 (1-(4-Bromophenyl)-5-methyl-1,4-diazepane). Computed XLogP3 = 2.9. https://www.kuujia.com/cas-1539868-09-1.html (accessed 2026-04-27). View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. View Source
- [3] KuuJia. Cas no 2137857-95-3 (1-(3,5-Dibromophenyl)-5-methyl-1,4-diazepane). Computed XLogP3 = 3.6. https://www.kuujia.com/cas-2137857-95-3.html (accessed 2026-04-27). View Source
